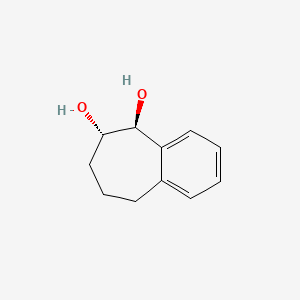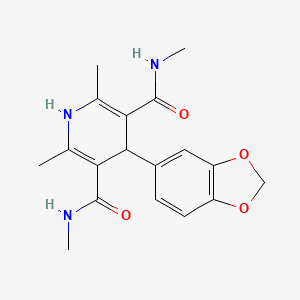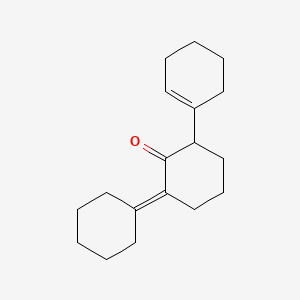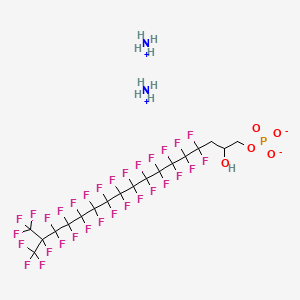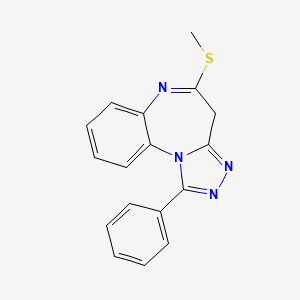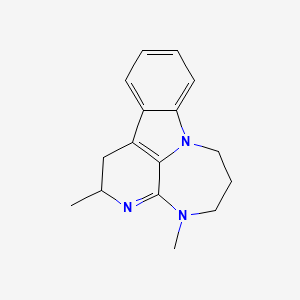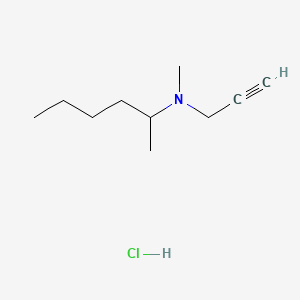
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is a chemical compound with a unique structure that includes a hexanamine backbone substituted with a methyl and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride typically involves the alkylation of 2-hexanamine with methyl and propynyl groups. One common method includes the reaction of 2-hexanamine with methyl iodide and propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propynyl group, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with neurotransmitter pathways, affecting signal transmission in the nervous system.
Comparaison Avec Des Composés Similaires
- N-Methyl-2-hexanamine
- N-Ethyl-2-hexanamine
- Methylhexanamine
Comparison: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical and biological properties. Compared to N-Methyl-2-hexanamine and N-Ethyl-2-hexanamine, the propynyl group in this compound allows for additional reactivity and potential applications in medicinal chemistry. Methylhexanamine, while similar in structure, lacks the propynyl group, making it less versatile in certain chemical reactions and applications.
Propriétés
Numéro CAS |
143347-20-0 |
|---|---|
Formule moléculaire |
C10H20ClN |
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-5-7-8-10(3)11(4)9-6-2;/h2,10H,5,7-9H2,1,3-4H3;1H |
Clé InChI |
CBROVNABGLSZRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)N(C)CC#C.Cl |
Numéros CAS associés |
143347-04-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


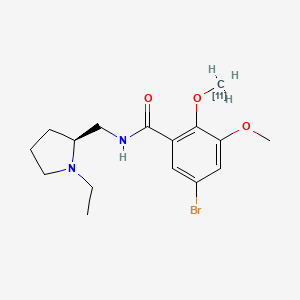
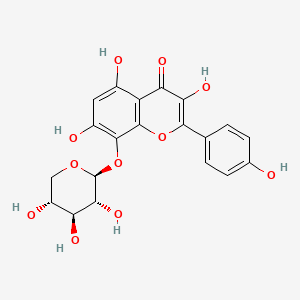
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
